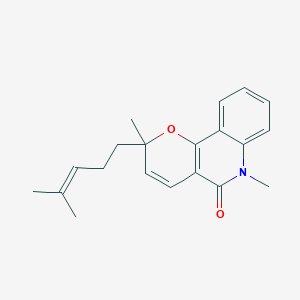
Zanthosimuline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zanthosimuline is a natural product belonging to the pyranoquinoline class of alkaloidsThis compound is particularly noted for its efficacy against postharvest fruit fungal pathogens, making it a valuable agent in the control of fruit diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zanthosimuline and its analogues can be synthesized from simple starting materials. The synthesis typically involves the formation of the pyranoquinoline core, followed by functionalization to introduce the prenyl side chain. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions, often using reagents like tin(IV) chloride (SnCl4) in anhydrous dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include scaling up the reaction conditions, ensuring the availability of starting materials, and implementing purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
Zanthosimuline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyranoquinoline core.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield various reduced forms of the pyranoquinoline core .
Scientific Research Applications
Zanthosimuline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of zanthosimuline involves its interaction with fungal cell membranes, leading to increased permeability and eventual cell death. The compound targets specific enzymes and pathways within the fungal cells, disrupting their normal function and inhibiting growth .
Comparison with Similar Compounds
Similar Compounds
Huajiaosimuline: Another benzo[c]phenanthridine alkaloid with significant cytotoxic activities.
7,8-dehydro-1-methoxyrutaecarpine: Known for its antiplatelet aggregation activity.
Uniqueness
Zanthosimuline stands out due to its potent antifungal properties and relatively low toxicity against human cells compared to other antifungal agents like carbendazim . Its ability to maintain efficacy while reducing toxicity makes it a unique and valuable compound in both research and practical applications.
Properties
CAS No. |
155416-20-9 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2,6-dimethyl-2-(4-methylpent-3-enyl)pyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C20H23NO2/c1-14(2)8-7-12-20(3)13-11-16-18(23-20)15-9-5-6-10-17(15)21(4)19(16)22/h5-6,8-11,13H,7,12H2,1-4H3 |
InChI Key |
VMCDFWKTDCXEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C)C |
melting_point |
127 - 128 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


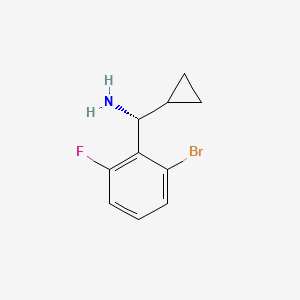
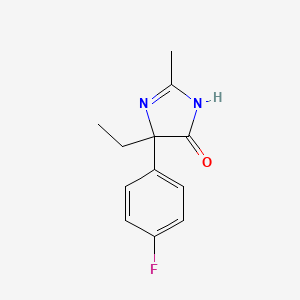
![[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12824268.png)

![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)


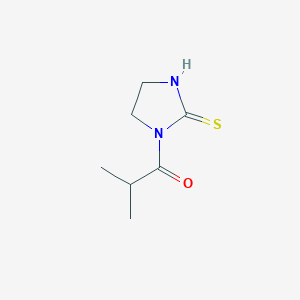
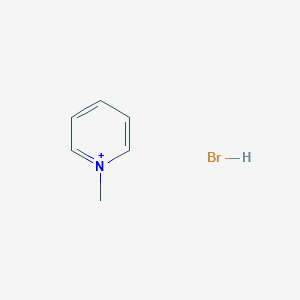
![N2-Methyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12824307.png)
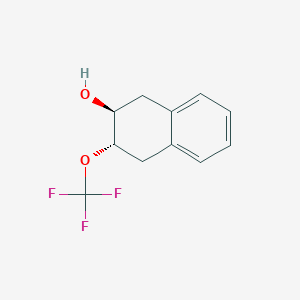
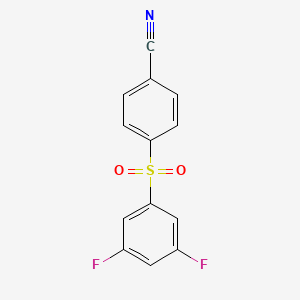
![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)

